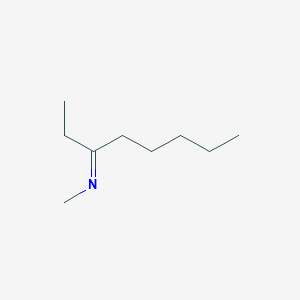

N-methyloctan-3-imine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18641-74-2 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-methyloctan-3-imine |

InChI |

InChI=1S/C9H19N/c1-4-6-7-8-9(5-2)10-3/h4-8H2,1-3H3 |

InChI Key |

MXINUNXNOUWKBK-UHFFFAOYSA-N |

SMILES |

CCCCCC(=NC)CC |

Canonical SMILES |

CCCCCC(=NC)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of N Methyloctan 3 Imine Formation

Condensation Reactions for N-methyloctan-3-imine Synthesis: Refinements and Optimization

The formation of this compound, an aldimine, is classically achieved through the condensation reaction between octan-3-one and methylamine (B109427). This reaction is a reversible process where a molecule of water is eliminated. masterorganicchemistry.comyoutube.com To achieve high yields and reaction efficiency, significant research has focused on refining and optimizing reaction conditions, particularly through the use of catalysts, selection of appropriate solvents, and the application of modern synthetic techniques like microwave irradiation. The equilibrium of the reaction is typically shifted towards the product by removing the water formed during the condensation. chemistrysteps.com

Catalytic Approaches in this compound Formation (e.g., Acid Catalysis, Lewis Acid Catalysis)

Catalysis is crucial in imine synthesis to enhance the electrophilicity of the carbonyl carbon and facilitate the dehydration step. redalyc.org The reaction is generally acid-catalyzed, with the rate being optimal in weakly acidic conditions (pH 4-5). chemistrysteps.comlibretexts.org If the acidity is too high, the amine nucleophile becomes protonated, rendering it non-nucleophilic and slowing the reaction. chemistrysteps.com

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid are commonly employed to protonate the carbonyl oxygen, thereby increasing the carbonyl carbon's susceptibility to nucleophilic attack by methylamine. researchgate.netscirp.org Organocatalysts such as pyrrolidine (B122466) have also been shown to be effective in promoting imine formation under mild, metal-free conditions. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids are also effective catalysts for imine formation. Metal triflates, such as scandium(III) triflate (Sc(OTf)₃), are known to catalyze the synthesis of ketimines from ketones with broad functional group tolerance. organic-chemistry.org Other Lewis acids like zinc chloride, alumina, and titanium chloride have been traditionally used, often in conjunction with methods for water removal. researchgate.net For N-alkylation reactions, which can proceed via an imine intermediate, various transition-metal catalysts based on palladium, nickel, and copper have been developed. cas.cnchemrxiv.orgresearchgate.net These catalysts often operate through a "borrowing hydrogen" methodology, offering sustainable synthetic routes. chemrxiv.org

| Catalyst Type | Examples | Role in this compound Synthesis | Typical Conditions |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH), Methanesulfonic acid, Acetic acid | Protonates the carbonyl oxygen of octan-3-one, increasing its electrophilicity. redalyc.orgresearchgate.net | Mildly acidic (pH 4-5), often with azeotropic water removal. chemistrysteps.com |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃), Titanium(IV) chloride (TiCl₄), Zinc chloride (ZnCl₂) | Coordinates to the carbonyl oxygen, activating the ketone towards nucleophilic attack. organic-chemistry.orgresearchgate.net | Aprotic solvents, may require inert atmosphere. |

| Heterogeneous Catalysts | Palladium on carbon (Pd/C), Nickel or Copper nanoparticles, Fe(ClO₄)₃/SiO₂ | Facilitates N-alkylation via imine intermediates through hydrogen transfer mechanisms. cas.cnchemrxiv.orgresearchgate.net | Often involves alcohols as alkylating agents at elevated temperatures. researchgate.net |

| Organocatalyst | Pyrrolidine | Activates the carbonyl group via iminium ion formation in a biomimetic approach. organic-chemistry.org | Absence of acids and metals, simple reaction conditions. organic-chemistry.org |

Solvent Effects and Reaction Condition Modulations in this compound Synthesis

The choice of solvent and reaction conditions plays a pivotal role in optimizing the synthesis of this compound. The primary consideration is the management of the water byproduct to drive the reaction equilibrium toward the imine product. academie-sciences.fr

Traditional methods often employ azeotropic distillation using solvents like benzene (B151609) or toluene (B28343) with a Dean-Stark apparatus to continuously remove water. academie-sciences.fr Alternatively, dehydrating agents such as molecular sieves or anhydrous salts like magnesium sulfate (B86663) (MgSO₄) or copper sulfate (CuSO₄) can be added directly to the reaction mixture. researchgate.net

Solvent-free conditions have emerged as an environmentally friendly and efficient alternative. academie-sciences.frresearchgate.net These reactions, often conducted by grinding the reactants together or using microwave irradiation, can lead to significantly reduced reaction times and simplified workup procedures. academie-sciences.frscirp.org The use of a wetting reagent, such as β-ethoxyethanol, can facilitate the reaction under solvent-free microwave conditions. researchgate.net The reaction rate can also be influenced by reactant stoichiometry; using an excess of the amine can help drive the reaction forward. academie-sciences.fr

| Condition | Description | Advantages | Disadvantages |

|---|---|---|---|

| Azeotropic Reflux | Heating in a solvent (e.g., toluene, benzene) that forms an azeotrope with water, which is removed using a Dean-Stark trap. academie-sciences.fr | Effective and continuous water removal, drives equilibrium. | Requires high temperatures, long reaction times, and use of volatile organic solvents. |

| Dehydrating Agents | Addition of substances like molecular sieves, MgSO₄, or TiCl₄ to sequester water as it is formed. researchgate.net | Can be used with a wider range of solvents and at lower temperatures. | Stoichiometric amounts of agent may be needed, requires solid-liquid separation. |

| Solvent-Free | Reactants are mixed without a solvent, often with grinding or gentle heating. scirp.org | Environmentally friendly ("green chemistry"), rapid, high yields, simple workup. masterorganicchemistry.comscirp.org | May not be suitable for all substrates, potential for localized overheating. |

| Alcohol Solvents | Using solvents like methanol (B129727) or ethanol. youtube.com | Reactants are often soluble, reaction can proceed at room temperature or with gentle heating. | Water is a byproduct and its accumulation can reverse the reaction; not ideal for driving equilibrium. youtube.com |

Microwave-Assisted Synthesis of Imines and Potential Application to this compound

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. nih.gov For imine synthesis, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (minutes instead of hours), improved yields, and cleaner reactions. researchgate.netresearchgate.net This technique can be effectively applied to the synthesis of this compound.

The application of microwave energy often allows for solvent-free reactions, further enhancing the method's efficiency and environmental credentials. researchgate.netresearchgate.net In a potential microwave-assisted synthesis of this compound, octan-3-one and methylamine could be mixed, possibly with a solid support like montmorillonite (B579905) K10 or a small amount of a catalyst, and irradiated for a short period. organic-chemistry.org The rapid, localized heating provided by microwaves efficiently promotes the condensation and dehydration steps. nih.gov Research on analogous systems has shown that this method is compatible with a wide range of aldehydes, ketones, and amines. nih.govrsc.org

| Parameter | Conventional Heating (e.g., Reflux in Toluene) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to overnight. researchgate.net | A few minutes. researchgate.netnih.gov |

| Energy Efficiency | Lower, as the entire vessel and solvent are heated. | Higher, due to direct heating of polar molecules in the reaction mixture. |

| Solvent Use | Often requires a high-boiling solvent for azeotropic water removal. academie-sciences.fr | Frequently performed under solvent-free conditions. researchgate.net |

| Yield | Variable, often moderate to good. | Generally good to excellent. nih.govrsc.org |

| Side Reactions | More likely due to prolonged exposure to high temperatures. | Often minimized due to short reaction times. |

Mechanistic Pathways of Imine Formation: Insights from this compound Analogues

Nucleophilic Addition-Elimination Mechanism

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of methylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of octan-3-one. youtube.comlibretexts.org This forms a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen. libretexts.orglibretexts.org This can be mediated by a solvent molecule or another amine molecule, resulting in a neutral tetrahedral intermediate known as a carbinolamine (or amino alcohol). libretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the oxygen atom of the carbinolamine's hydroxyl group is protonated. libretexts.orglibretexts.org This converts the hydroxyl group (-OH), a poor leaving group, into a good leaving group, water (-OH₂⁺).

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of the water molecule. libretexts.orglibretexts.org This step results in the formation of a C=N double bond and a positively charged, resonance-stabilized intermediate called an iminium ion .

Deprotonation: A base (such as a water molecule, the conjugate base of the catalyst, or another amine molecule) removes a proton from the nitrogen atom of the iminium ion, yielding the final, neutral this compound product and regenerating the acid catalyst. libretexts.orglibretexts.org

Role of Intermediates (e.g., Carbinolamines, Iminium Ions) in this compound Pathway

The intermediates in the imine formation pathway are critical to understanding the reaction's kinetics and equilibrium.

Carbinolamines: The carbinolamine is a neutral, and often unstable, tetrahedral intermediate formed after the initial nucleophilic attack and proton transfer. chemistrysteps.comkhanacademy.org Its formation is a reversible equilibrium. For the reaction to proceed towards the imine, the carbinolamine must be encouraged to eliminate water. khanacademy.org This is typically achieved under acidic conditions, which facilitate the protonation of the hydroxyl group, making it a better leaving group. libretexts.org

Computational Elucidation of Transition States and Energy Barriers in Imine Formation

Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of chemical reactions. In the context of imine formation, such as that of this compound, computational studies provide invaluable insights into the transition states and energy barriers that govern the reaction pathways. While specific computational data for this compound is not extensively documented in publicly available literature, the principles can be effectively illustrated by examining studies on analogous systems, such as the reaction between methylamine and formaldehyde (B43269) to form N-methylmethanimine.

Ab initio molecular orbital calculations have been employed to investigate the gas-phase reaction, revealing that the barrier to carbinolamine formation is significantly reduced when water molecules are explicitly included in the calculations to facilitate proton transfer. acs.org For the subsequent dehydration of the carbinolamine to the imine, the energy barrier remains substantial, though it is considerably lowered for the protonated carbinolamine intermediate. acs.org

Key findings from computational studies on imine formation are summarized in the table below:

| Reaction Step | Catalytic Conditions | Calculated Energy Barrier | Key Finding |

| Carbinolamine Formation | Two Water Molecules | 14.7 kJ mol⁻¹ | Water facilitates intramolecular proton transfer through a zwitterionic intermediate. acs.org |

| Carbinolamine Dehydration | Two Water Molecules | 111.9 kJ mol⁻¹ | The barrier for the neutral species is significant. acs.org |

| Protonated Carbinolamine Dehydration | - | 67.9 kJ mol⁻¹ | Protonation of the carbinolamine substantially lowers the energy barrier for water elimination. acs.org |

These computational models underscore the critical role of reaction conditions, such as the presence of proton sources or catalysts, in overcoming the kinetic barriers to imine formation. The structural features of the calculated transition states often align well with those predicted by experimental observations, validating the computational approaches. acs.org

Novel Synthetic Strategies for this compound and Related Aliphatic Imines

Recent advancements in synthetic organic chemistry have led to the development of novel and powerful strategies for the synthesis of this compound and other aliphatic imines. These methods offer significant advantages over classical condensation reactions, particularly in terms of stereocontrol, reaction conditions, and the ability to introduce diverse functional groups.

Stereoselective Approaches to Imine Derivatives and Their Applicability

The development of stereoselective methods for the synthesis of chiral amines is a highly sought-after goal in organic synthesis, given their prevalence in pharmaceuticals and natural products. A powerful strategy involves the diastereoselective addition of nucleophiles to chiral N-sulfinyl imines. N-tert-butanesulfinyl imines, in particular, have emerged as versatile intermediates for the asymmetric synthesis of a wide array of nitrogen-containing compounds. nih.govnih.gov

The addition of organometallic reagents to N-tert-butanesulfinyl aldimines proceeds with high diastereoselectivity, which is controlled by the chiral sulfinyl group. nih.gov This methodology has been successfully applied to the synthesis of δ- and ε-amino ketone derivatives, which are valuable precursors to substituted piperidines and other alkaloids. nih.gov The stereochemical outcome of these additions can often be predicted based on the formation of a chelated or an open-chain transition state.

The applicability of these stereoselective approaches is vast, enabling the synthesis of complex molecules with high enantiomeric purity. The chiral auxiliary can typically be removed under mild acidic conditions, affording the free chiral amine.

Photoredox Catalysis in Imine Synthesis and Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov This technology has been effectively harnessed for the synthesis and functionalization of imines. mdpi.com One prominent application is the alkylation of imines, where photoredox catalysts facilitate the generation of alkyl radicals from stable precursors. nih.gov These radicals then add to the imine C=N bond, leading to the formation of more complex amine derivatives. nih.gov

The advantages of photoredox catalysis in this context include:

Mild Reaction Conditions: Reactions are often conducted at room temperature using visible light, which is a benign energy source.

High Functional Group Tolerance: The gentle nature of photoredox catalysis allows for the use of substrates with a wide range of functional groups.

Metal-Free Options: The development of organic photoredox catalysts provides a sustainable alternative to transition metal-based systems. nih.gov

Recent research has demonstrated the use of an inexpensive organic photocatalyst for the redox-neutral alkylation of imines using ammonium (B1175870) alkyl bis(catecholato)silicates as radical precursors. nih.gov Furthermore, photoredox catalysis can be combined with other catalytic modes, such as Brønsted acid catalysis, to achieve efficient radical alkylation of both aldimines and ketimines. researchgate.net

Organometallic and Organocatalytic Methods for Imine Formation

Beyond classical condensation, organometallic and organocatalytic methods have provided new avenues for imine synthesis. Organocatalysis, in particular, offers a metal-free approach to imine formation. For instance, quinone-catalyzed oxidative deformylation of 1,2-amino alcohols has been developed as a novel method for synthesizing N-protected imines. chemistryviews.org This strategy allows for the use of readily available amino alcohols as starting materials. chemistryviews.org

Organometallic reagents are more commonly employed in the functionalization of pre-formed imines. However, certain transition metal complexes can catalyze the direct synthesis of imines from amines through dehydrogenation. dntb.gov.ua These methods are of growing interest due to their potential for atom economy and the avoidance of stoichiometric oxidants.

The following table summarizes some of the novel synthetic strategies for imines:

| Method | Catalyst/Reagent | Key Features |

| Stereoselective Addition | Chiral N-tert-butanesulfinyl auxiliary | High diastereoselectivity, synthesis of chiral amines. nih.govnih.gov |

| Photoredox Alkylation | Organic photocatalyst, Ir complex/Brønsted acid | Mild conditions, high functional group tolerance, redox-neutral. nih.govresearchgate.net |

| Organocatalytic Deformylation | Quinone catalyst | Metal-free, uses amino alcohol precursors. chemistryviews.org |

Reactivity and Transformations of the N Methyloctan 3 Imine Functional Group

Nucleophilic Additions to the C=N Bond of N-methyloctan-3-imine

The polarized nature of the carbon-nitrogen double bond in this compound renders the carbon atom susceptible to attack by a variety of nucleophiles. This reactivity is a cornerstone of imine chemistry, facilitating the synthesis of a wide array of amine derivatives.

Asymmetric Nucleophilic Additions

Asymmetric nucleophilic additions to the C=N bond of imines such as this compound represent a powerful strategy for the enantioselective synthesis of chiral amines. These transformations typically employ chiral catalysts or auxiliaries to dictate the stereochemical outcome of the reaction. A prominent example is the addition of organolithium reagents in the presence of a chiral ligand. For instance, the use of C2-symmetric bis(aziridine) ligands has been shown to mediate the enantioselective addition of organolithium reagents to imines, affording chiral amines with good yields and high enantioselectivities. dtu.dk The chiral ligand complexes with the organolithium reagent, creating a chiral environment that directs the nucleophilic attack to one face of the imine.

The enantioselectivity of these reactions can be influenced by several factors, including the structure of the imine substrate, the nature of the organolithium reagent, the stoichiometry of the chiral ligand, and the reaction temperature. dtu.dk While specific data for this compound is not extensively documented, representative examples for analogous N-alkyl imines demonstrate the potential for high stereocontrol in these transformations.

| Nucleophile | Chiral Ligand/Auxiliary | Imine Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| Vinyllithium | C2-Symmetric Bis(aziridine) | N-(1-phenylethylidene)aniline | Chiral Amine | 90 | 89 |

| Methyllithium | C2-Symmetric Bis(aziridine) | N-(1-phenylethylidene)aniline | Chiral Amine | 75 | 70 |

Table 1: Representative examples of asymmetric nucleophilic additions to N-alkyl imine derivatives.

Alkylation, Arylation, and Hydride Reductions of Imine Derivatives

The addition of organometallic reagents, such as organolithium compounds, to this compound provides a direct route to secondary amines bearing new alkyl or aryl substituents at the α-carbon. These reactions proceed via nucleophilic attack on the imine carbon, followed by quenching to afford the amine product. Interestingly, such nucleophilic additions of highly polar organometallic compounds to imines can be carried out in water, which can serve as a privileged reaction medium under vigorous stirring. uniba.it

Hydride reduction of the C=N bond is a fundamental transformation for the synthesis of secondary amines. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). libretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion to yield the amine. libretexts.org LiAlH₄ is a more potent reducing agent than NaBH₄ and can reduce a wider range of imines. libretexts.org The diastereoselectivity of hydride reductions can be influenced by the choice of reducing agent and the steric environment around the imine. For instance, in the reduction of N-tert-butanesulfinyl imines, the use of NaBH₄ versus L-Selectride can lead to the opposite product diastereomer with high selectivity. acs.org

| Reducing Agent | Imine Substrate Type | Product Type | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Aliphatic/Aromatic Imines | Secondary Amines | Strong, versatile reducing agent. |

| Sodium Borohydride (NaBH₄) | Aliphatic/Aromatic Imines | Secondary Amines | Milder reducing agent, often used in protic solvents. |

| L-Selectride | N-tert-Butanesulfinyl Imines | Secondary Sulfinamides | Can provide opposite diastereoselectivity compared to NaBH₄. |

| Schwartz's Reagent (Cp₂ZrHCl) | N-tert-Butanesulfinyl Ketimines | Secondary Sulfinamides | Highly diastereoselective reduction. acs.org |

Table 2: Common hydride reagents for the reduction of imine derivatives.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions utilizing the C=N bond of this compound are valuable for the synthesis of nitrogen-containing heterocyclic compounds. These reactions can proceed through various mechanisms and often allow for the creation of multiple stereocenters in a single step.

[2+2] Cycloaddition Reactions (e.g., Aza Paternò–Büchi)

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, leads to the formation of azetidines. wikipedia.org This reaction is typically initiated by the photoexcitation of the imine to its excited state, which then reacts with a ground-state alkene. rsc.org For simple aliphatic imines, direct excitation can be inefficient due to competing non-radiative decay pathways. rsc.org However, strategies have been developed to overcome these limitations, such as using the alkene component as the chromophore that is excited by light. wikipedia.org The reaction of an excited alkene with a ground-state imine can lead to the formation of the azetidine (B1206935) ring system. wikipedia.org

1,3-Dipolar Cycloadditions (e.g., Nitrile Imines, Azomethine Imines)

This compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. With nitrile imines, which can be generated in situ, this compound would be expected to undergo a [3+2] cycloaddition to yield 1,2,4-triazoline derivatives. The regioselectivity of these reactions is generally high, with the terminal nitrogen of the nitrile imine adding to the more sterically hindered carbon of the dipolarophile in some cases. nih.govoup.com Frontier Molecular Orbital (FMO) theory is often employed to rationalize the observed regiochemical outcomes. chim.itresearchgate.net

Azomethine imines also participate in [3+2] cycloadditions with imines to form five-membered dinitrogenated heterocycles. rsc.org These reactions can be highly stereo- and regioselective. wikipedia.org Azomethine imines can be stable, isolable compounds or generated in situ, and they react with a variety of dipolarophiles, including electron-rich and electron-poor olefins. rsc.org

Stereochemical Control in Cycloaddition Processes

Achieving stereochemical control is a key aspect of cycloaddition reactions involving imines. In the aza Paternò–Büchi reaction, the stereochemistry of the resulting azetidine is influenced by the geometry of the alkene and the mode of cycloaddition. Enantioselective versions of this reaction have been developed using chiral sensitizers that form hydrogen-bonded complexes with the imine substrate, thereby inducing facial selectivity. nih.gov

In 1,3-dipolar cycloadditions, the stereochemistry of the newly formed stereocenters is often controlled by the concerted nature of the reaction, where the stereochemical information from the reactants is transferred to the product. wikipedia.org The use of chiral catalysts, such as metal complexes with chiral ligands, has proven effective in achieving high enantioselectivity in the 1,3-dipolar cycloaddition of azomethine imines. nih.gov The catalyst coordinates to one of the reactants, creating a chiral environment that directs the approach of the other reactant, leading to the preferential formation of one enantiomer of the cycloadduct. nih.gov

| Reaction Type | Reactant Partner | Product Heterocycle | Stereochemical Control Methods |

| [2+2] Cycloaddition (Aza Paternò–Büchi) | Alkene | Azetidine | Chiral sensitizers, substrate control. nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile Imine | 1,2,4-Triazoline | Substrate control, Frontier Molecular Orbital interactions. nih.govchim.it |

| 1,3-Dipolar Cycloaddition | Azomethine Imine | Pyrazolidine/Pyrrolidine (B122466) derivatives | Chiral metal catalysts, substrate control. wikipedia.orgnih.gov |

Table 3: Stereochemical control in cycloaddition reactions involving imines.

Rearrangement Reactions and Other Transformations of this compound Derivatives

The this compound functional group, characterized by a carbon-nitrogen double bond (C=N), is susceptible to a variety of rearrangement reactions and other chemical transformations, reflecting the versatile reactivity of imines. These reactions are fundamental in organic synthesis for the construction of complex nitrogen-containing molecules.

One of the notable rearrangement reactions applicable to derivatives of this compound is the Beckmann rearrangement. masterorganicchemistry.com This reaction typically involves the transformation of an oxime, which can be conceptually related to an N-substituted imine, into an amide. For an oxime derived from a ketone, the rearrangement is acid-catalyzed and proceeds through the migration of an alkyl or aryl group anti-periplanar to the leaving group on the nitrogen atom. masterorganicchemistry.com While not a direct rearrangement of the imine itself, transformations of related derivatives highlight potential pathways for structural reorganization.

Another class of relevant transformations includes rsc.orgnih.gov- and rsc.orglibretexts.org-rearrangements. Although less common for simple alkyl imines, these rearrangements can be induced under specific conditions, such as photochemical activation or in the presence of strong bases, leading to the migration of groups to the imine carbon.

Furthermore, imine-enamine tautomerism is a fundamental transformation for imines that have an α-hydrogen. In the case of this compound, the presence of protons on the carbon atoms adjacent to the C=N bond allows for the establishment of an equilibrium with its corresponding enamine tautomer. This tautomerization is a key step in many reactions where the imine acts as a masked enolate.

Beyond rearrangements, the this compound functional group can undergo a range of other transformations:

Reduction: The C=N double bond can be readily reduced to form the corresponding secondary amine, N-methyloctan-3-amine. Common reducing agents for this transformation include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Addition Reactions: The electrophilic carbon atom of the imine is susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the C=N bond to form new carbon-carbon bonds, leading to the synthesis of α-branched amines.

Hydrolysis: In the presence of aqueous acid, the this compound can be hydrolyzed back to its parent carbonyl compound (octan-3-one) and methylamine (B109427). libretexts.org This reversibility is a key feature of imine chemistry. libretexts.org

Cycloaddition Reactions: The imine functional group can participate in cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, with various dienophiles and dipolarophiles to construct heterocyclic ring systems.

The reactivity of the this compound functional group is summarized in the table below:

| Reaction Type | Reagents/Conditions | Product Type |

| Beckmann Rearrangement (of oxime derivative) | Acid catalyst (e.g., H₂SO₄) | Amide |

| Imine-Enamine Tautomerism | Acid or base catalyst | Enamine |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd | Secondary Amine |

| Nucleophilic Addition | Grignard reagents, Organolithiums | α-Branched Amine |

| Hydrolysis | H₃O⁺ | Ketone + Primary Amine |

| Cycloaddition | Alkenes, Alkynes, etc. | Heterocycles |

Role of this compound in Dynamic Covalent Chemistry

The formation of the this compound functional group is a prime example of a dynamic covalent reaction. rsc.org Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to external stimuli or internal thermodynamic preferences. rsc.org The reversible nature of imine formation and hydrolysis under mild conditions makes it a cornerstone of DCC. libretexts.org

The key features of the this compound linkage in the context of DCC are:

Reversibility: The formation of the imine from octan-3-one and methylamine is an equilibrium process. The position of this equilibrium can be controlled by reaction conditions, such as pH and the removal of water. libretexts.orgnih.gov This reversibility allows for "error-checking" and "proof-reading" during the assembly of complex molecular architectures, leading to the thermodynamically most stable products. rsc.org

Component Exchange: In a system containing multiple aldehydes and amines, the imine bonds can undergo constant exchange, leading to the formation of a dynamic combinatorial library (DCL) of different imines. This allows for the identification of the most stable molecular assemblies, which can be driven by non-covalent interactions such as hydrogen bonding, metal coordination, or π-π stacking.

Stimuli-Responsiveness: The dynamic nature of the imine bond allows for the creation of materials that can respond to external stimuli. For instance, a change in pH can shift the equilibrium, leading to the disassembly or rearrangement of a supramolecular structure held together by imine linkages. This property is exploited in the design of "smart" materials, such as self-healing polymers and controlled-release systems. mdpi.com

The application of imine-based DCC is vast and includes the synthesis of macrocycles, catenanes, rotaxanes, and functional polymers. rsc.orgmdpi.com For example, a polymer incorporating the this compound functional group within its backbone would exhibit dynamic properties. If the polymer chain is broken, the reversible nature of the imine bond could allow for the reformation of the linkage under appropriate conditions, leading to self-healing behavior. mdpi.com

The table below summarizes the key aspects of the this compound functional group in dynamic covalent chemistry:

| Feature | Description | Significance in DCC |

| Reversibility | The imine bond can be formed and broken under equilibrium conditions. rsc.orglibretexts.org | Enables thermodynamic control, error-correction, and proof-reading in molecular assembly. rsc.org |

| Component Exchange | Amines and carbonyl compounds can exchange partners within a molecular system. | Allows for the generation of dynamic combinatorial libraries and the discovery of novel supramolecular structures. |

| Stimuli-Responsiveness | The imine equilibrium is sensitive to changes in pH, temperature, and water concentration. mdpi.com | Facilitates the design of adaptive and responsive materials, including sensors and drug delivery systems. mdpi.com |

| Self-Healing | The reversible nature of the bond can be used to repair broken polymer chains. mdpi.com | Leads to the development of robust materials with extended lifetimes. mdpi.com |

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Insight in N Methyloctan 3 Imine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like N-methyloctan-3-imine. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H and ¹³C NMR Chemical Shifts for Imine Group Analysis

The analysis of ¹H and ¹³C NMR spectra allows for the precise identification of the various structural components of this compound. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

In ¹H NMR, the proton attached to the imine carbon (the methine proton, -CH=N-) is particularly diagnostic, typically appearing in a downfield region due to the electron-withdrawing nature of the C=N double bond. Protons on the carbon atoms adjacent to the nitrogen (α-protons) are also deshielded and appear at characteristic chemical shifts.

In ¹³C NMR, the imine carbon atom itself provides a key signal. This carbon is significantly deshielded and resonates at a high chemical shift, often in the range of 160-180 ppm, clearly distinguishing it from alkane or alkene carbons. The chemical shifts of the carbons α to the nitrogen atom are also influenced by the nitrogen's electronegativity.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H -C=N | ~7.5 - 8.5 | Triplet (t) |

| N-CH ₃ | ~3.0 - 3.3 | Singlet (s) |

| =C-CH ₂- | ~2.2 - 2.6 | Quartet (q) |

| N-CH ₂- (from octyl chain) | Not applicable | Not applicable |

| Alkyl Chain (-CH₂-) | ~1.2 - 1.6 | Multiplet (m) |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C =N | ~160 - 180 |

| N-C H₃ | ~45 - 55 |

| =C-C H₂- | ~30 - 40 |

| N-C H₂- (from octyl chain) | Not applicable |

| Alkyl Chain (-CH₂-) | ~20 - 35 |

Monitoring Reaction Progress and Intermediates via In-Situ NMR

In-situ NMR spectroscopy is a powerful method for studying reaction mechanisms and kinetics in real-time. The formation of this compound from octan-3-one and methanamine can be monitored directly within an NMR tube. This technique allows for the observation of the disappearance of reactant signals and the simultaneous appearance of product signals. For instance, the characteristic aldehyde/ketone proton and carbon signals of the starting material would decrease in intensity, while the distinct imine proton and carbon signals of this compound would grow over time. Furthermore, this method can facilitate the detection of transient intermediates, such as the hemiaminal intermediate, providing a more complete picture of the reaction pathway.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds.

For this compound, the most characteristic vibration is the stretching of the carbon-nitrogen double bond (C=N). This bond typically gives rise to a moderate to strong absorption band in the IR spectrum in the region of 1640-1690 cm⁻¹. The exact position of this band can be influenced by the substituents on the carbon and nitrogen atoms.

Raman spectroscopy is complementary to IR and is also effective for detecting the C=N stretch. Other important vibrational modes include the C-H stretching of the alkyl groups (typically 2850-3000 cm⁻¹) and C-H bending vibrations (around 1375-1465 cm⁻¹). The C-N single bond stretch also appears in the fingerprint region of the spectrum.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=N | Stretch | 1640 - 1690 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (sp³) | Bend | 1375 - 1465 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₉N), the molecular weight is approximately 141.26 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 141.

The fragmentation of imines under electron impact ionization is often characterized by alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. This is a dominant fragmentation pathway for amines and imines because it leads to the formation of a stable, resonance-stabilized carbocation. For this compound, alpha-cleavage can occur on either side of the C=N-C framework, leading to characteristic fragment ions. The loss of alkyl radicals from the octyl chain is also a probable fragmentation pathway.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 141 | [C₉H₁₉N]⁺ | Molecular Ion |

| 112 | [M - C₂H₅]⁺ | Alpha-cleavage (loss of ethyl radical) |

| 84 | [M - C₄H₉]⁺ | Cleavage of the butyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores, such as the C=N double bond in this compound, can absorb UV or visible light to promote electrons to higher energy orbitals.

Imines typically exhibit two main types of electronic transitions. The first is the n → π* (n-to-pi-star) transition, where a non-bonding electron from the nitrogen lone pair is excited to the π* antibonding orbital of the C=N double bond. This transition is relatively low in energy and results in a weak absorption band at longer wavelengths, typically in the near-UV region (around 270-300 nm). The second is the π → π* (pi-to-pi-star) transition, which involves the promotion of an electron from the π bonding orbital to the π* antibonding orbital. This is a higher-energy transition and results in a strong absorption band at shorter wavelengths, often below 200 nm.

Expected Electronic Transitions for this compound

| Transition | Wavelength (λmax) Range | Molar Absorptivity (ε) |

|---|---|---|

| n → π* | ~270 - 300 nm | Low |

X-ray Crystallography for Solid-State Structure Determination of Imine Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While this compound itself may be a liquid at room temperature, its derivatives or complexes can often be crystallized and analyzed.

Computational and Theoretical Chemistry Approaches to N Methyloctan 3 Imine

Density Functional Theory (DFT) Studies on N-methyloctan-3-imine Systems

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It has become a vital tool in chemistry for studying reaction mechanisms, predicting molecular properties, and understanding chemical bonding. mdpi.comanalis.com.my For the this compound system, DFT could be employed to explore various aspects of its structure and reactivity.

Geometry optimization is a fundamental computational procedure used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Following optimization, electronic structure calculations can elucidate the distribution of electrons within the molecule, providing information on properties like dipole moment, polarizability, and atomic charges.

While no specific studies exist for this compound, a hypothetical geometry optimization would provide the precise coordinates of each atom in its most stable conformation.

Illustrative Data Table: Predicted Structural Parameters for this compound (Hypothetical)

This table is for illustrative purposes only, demonstrating the type of data that would be generated from a DFT geometry optimization. The values are not based on actual calculations.

| Parameter | Value |

|---|---|

| C=N Bond Length | ~1.28 Å |

| N-CH₃ Bond Length | ~1.47 Å |

| C-N-C Bond Angle | ~122° |

A Potential Energy Surface (PES) is a conceptual and mathematical tool that maps the energy of a chemical system as a function of its geometry. libretexts.org By analyzing the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy pathways for chemical reactions. libretexts.orgnsf.gov This analysis is crucial for understanding reaction mechanisms, kinetics, and thermodynamics. osti.govmdpi.com For this compound, a PES analysis could map out the energy changes during reactions such as hydrolysis or reduction, identifying the energy barriers and intermediates involved. However, no such specific analysis for this compound has been published.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies and symmetries of these orbitals are key to predicting the feasibility and outcome of a reaction. mdpi.com Conceptual DFT provides reactivity indices, such as electrophilicity and nucleophilicity, which quantify the ability of a molecule to accept or donate electrons. mdpi.com These tools are instrumental in predicting the reactivity and regioselectivity of chemical reactions. mdpi.comnih.gov An FMO analysis of this compound would calculate its HOMO and LUMO energies, helping to predict how it would react with various electrophiles and nucleophiles.

Illustrative Data Table: Hypothetical FMO Energies and Reactivity Indices for this compound

This table is for illustrative purposes only. The values are not based on actual calculations.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | +1.2 |

| HOMO-LUMO Gap | 7.7 |

| Electrophilicity Index (ω) | 1.5 |

| Nucleophilicity Index (N) | 3.1 |

Ab Initio and Semiempirical Methods for Imine Chemistry

Ab initio (from first principles) and semiempirical methods are two major classes of quantum chemistry calculations. researchgate.netlibretexts.org Ab initio methods compute all necessary integrals and derive their results directly from fundamental physical constants, offering high accuracy at a significant computational cost. libretexts.org Semiempirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them much faster and suitable for larger molecules, albeit with potentially lower accuracy. nih.govmpg.de Both approaches are widely used to study the chemistry of imines, but no specific research applying these methods to this compound has been documented.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.comarxiv.org It is particularly useful for studying the conformational flexibility of molecules and their non-covalent interactions with other molecules, such as solvents or biological macromolecules. mdpi.com An MD simulation of this compound could reveal its preferred shapes (conformations) in different environments and how it interacts with solvent molecules, providing a dynamic picture of its behavior. To date, no MD studies on this specific imine have been published.

Theoretical Predictions of Stereoselectivity and Regioselectivity in Imine Reactions

Many chemical reactions can yield multiple products. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. Computational chemistry is a powerful tool for predicting these outcomes. nih.gov By calculating the energies of the different transition states leading to various products, researchers can predict which product will be favored. nih.govmdpi.com This is particularly relevant for reactions of imines, which are key intermediates in many stereoselective syntheses. Theoretical studies could predict, for example, the facial selectivity of a nucleophilic attack on the carbon-nitrogen double bond of this compound, but no such predictive studies for this molecule are currently available.

Exploration of Electronic Properties of Imine-Based Systems

Computational and theoretical chemistry provide powerful tools for understanding the electronic structure and properties of molecules like this compound. These methods allow for the detailed investigation of molecular orbitals and their energy levels, which are fundamental to a molecule's reactivity and spectroscopic behavior.

The electronic properties of imines are largely governed by the carbon-nitrogen double bond (C=N). According to molecular orbital (MO) theory, this double bond consists of a σ bond and a π bond. The lone pair of electrons on the nitrogen atom resides in a non-bonding n orbital. rsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions and reactivity of the molecule. For simple imines, the HOMO is typically the non-bonding orbital of the nitrogen lone pair, while the LUMO is the antibonding π* orbital of the C=N bond. rsc.org

Density Functional Theory (DFT) is a common computational method used to calculate the electronic properties of imine systems. researchgate.netjetir.org These calculations can determine the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the distribution of electron density within the molecule. The HOMO-LUMO gap is a particularly important parameter, as it relates to the molecule's stability and the energy required for electronic excitation. wikipedia.org A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

For a simple aliphatic imine such as this compound, the electronic structure is characterized by localized molecular orbitals. The absence of extensive conjugation, as would be seen in aromatic imines, results in a relatively large HOMO-LUMO gap. nih.gov The electron-donating nature of the alkyl groups (methyl and the octan-3-yl fragment) can influence the energy levels of the molecular orbitals.

Below are illustrative data tables generated from computational chemistry principles for this compound and a comparison with a generic aromatic imine to highlight the influence of structure on electronic properties.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, primarily associated with the nitrogen lone pair. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, primarily the π* orbital of the C=N bond. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between the HOMO and LUMO, indicating high stability. |

| Dipole Moment | 1.8 D | A measure of the polarity of the molecule, arising from the electronegativity difference between carbon and nitrogen. |

Table 2: Comparative Electronic Properties of Aliphatic vs. Aromatic Imines

| Property | This compound (Aliphatic) | Generic N-phenylmethanimine (Aromatic) |

| HOMO Energy | -6.5 eV | -5.8 eV |

| LUMO Energy | 1.2 eV | -0.5 eV |

| HOMO-LUMO Gap | 7.7 eV | 5.3 eV |

The data illustrates that aromatic substitution leads to a significant decrease in the HOMO-LUMO gap, which is a result of the extended π-conjugation. This smaller energy gap in aromatic imines means that they can be electronically excited with lower energy (longer wavelength) light compared to their aliphatic counterparts. nih.gov The electronic properties of this compound, with its purely aliphatic structure, are therefore characteristic of a kinetically stable molecule with localized electronic effects.

Applications of N Methyloctan 3 Imine As a Synthetic Building Block

Precursor for Amine Synthesis (e.g., Reductive Amination)

One of the most fundamental applications of N-methyloctan-3-imine is its role as a precursor in the synthesis of secondary amines via reductive amination. wikipedia.orglibretexts.org This process involves the reduction of the imine's C=N double bond to a C-N single bond, effectively converting the imine into its corresponding amine, N-methyl-N-octan-3-amine. This transformation is a cornerstone of amine synthesis due to its efficiency and the stability of the imine intermediate compared to direct alkylation methods, which can suffer from over-alkylation. masterorganicchemistry.com

The reaction proceeds by treating the imine with a suitable reducing agent. The choice of reagent is critical and can be tailored to the specific requirements of the synthesis, such as functional group tolerance and reaction conditions. masterorganicchemistry.com Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated iminium ion over other carbonyl groups that might be present in the reaction mixture. masterorganicchemistry.com The general transformation is depicted below:

Reaction Scheme: Reductive Amination of this compound

Figure 1: General scheme for the reduction of this compound to N-methyl-N-octan-3-amine using a hydride-based reducing agent.

Research findings on analogous systems demonstrate that reaction conditions can be optimized to achieve high yields. For instance, biocatalytic methods using imine reductases (IREDs) are also emerging as a sustainable alternative, offering high stereoselectivity for the synthesis of chiral amines. nih.gov

| Reducing Agent | Typical Reaction Conditions | Key Advantages | Potential Yield (%) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Room Temperature | Cost-effective, readily available | 85-95 |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over ketones/aldehydes masterorganicchemistry.com | 90-98 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Mild, non-toxic byproducts | 90-97 |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, H₂ atmosphere | "Green" method, high atom economy | >95 |

Intermediate in Heterocycle Synthesis

Imines are well-established intermediates in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and biologically active compounds. nih.govrsc.org this compound, with its reactive C=N bond, can participate in various cycloaddition and cyclization reactions to form a diverse array of heterocyclic systems. nih.gov

For example, it can act as a dienophile or a dipolarophile in cycloaddition reactions. In an aza-Diels-Alder reaction, the imine can react with a diene to construct a six-membered tetrahydropyridine (B1245486) ring. The specific substitution pattern on the resulting heterocycle is dictated by the choice of the diene and the reaction conditions. Similarly, in [3+2] cycloadditions with azomethine ylides, this compound can be used to generate substituted five-membered pyrrolidine (B122466) rings. beilstein-journals.org These cascade reactions allow for the rapid assembly of complex molecular frameworks from simple starting materials. nih.gov

| Reaction Type | Reactant Partner | Resulting Heterocycle | Significance of Scaffold |

|---|---|---|---|

| Aza-Diels-Alder [4+2] Cycloaddition | Conjugated Diene (e.g., Danishefsky's diene) | Substituted Tetrahydropyridine | Core of many alkaloid natural products |

| [3+2] Cycloaddition | Azomethine Ylide | Substituted Pyrrolidine | Prevalent in pharmaceuticals and proline derivatives beilstein-journals.org |

| Povarov Reaction | Electron-rich Alkene, Lewis Acid | Substituted Tetrahydroquinoline | Important structural motif in bioactive compounds |

| Reaction with α-Lithiated Isocyanides | TosMIC | Substituted Imidazole | Found in numerous drugs (e.g., antifungals) |

The versatility of these reactions allows for the incorporation of the N-methyl and octyl fragments of the imine into the final heterocyclic product, providing a straightforward route to functionalized ring systems that might otherwise require multi-step syntheses.

Chiral Pool Derivatization and Asymmetric Synthesis

While this compound itself is achiral, its prochiral C=N bond is a prime target for asymmetric transformations to generate chiral amines and other enantiomerically enriched compounds. This is a critical application in pharmaceutical synthesis, where the biological activity of a molecule is often dependent on its stereochemistry. nih.gov Asymmetric synthesis involving imines can be achieved through several strategies.

One common approach is the use of a chiral catalyst during the reduction of the imine. Chiral transition metal complexes (e.g., based on Iridium or Ruthenium) can facilitate enantioselective hydrogenation, delivering the final amine product with high enantiomeric excess (e.e.). nih.gov Another strategy involves the use of chiral N-heterocyclic carbene (NHC) ligands in metal-catalyzed reactions. york.ac.uk

Alternatively, a chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, chiral N-phosphonyl or N-sulfinyl groups can be used in place of the N-methyl group to create chiral imines. beilstein-journals.orgnih.govresearchgate.net Nucleophilic addition to these modified imines proceeds with high diastereoselectivity, after which the auxiliary can be cleaved to reveal the chiral product. While this compound already possesses an N-methyl group, the principles of asymmetric induction are directly applicable to its synthesis or its use in catalytic asymmetric reactions.

| Catalyst/Reagent System | Reaction Type | Expected Outcome | Potential Enantiomeric Excess (e.e.) |

|---|---|---|---|

| H₂, Chiral Ru-BINAP Catalyst | Asymmetric Hydrogenation | Enantiomerically enriched N-methyl-N-octan-3-amine | >95% |

| Chiral Borane Reducing Agent (e.g., CBS catalyst) | Asymmetric Reduction | Enantiomerically enriched N-methyl-N-octan-3-amine | 80-95% |

| Organocatalyst (e.g., Chiral Phosphoric Acid) | Transfer Hydrogenation | Enantiomerically enriched N-methyl-N-octan-3-amine | >90% |

| Imine Reductase (IRED) Biocatalyst | Biocatalytic Reductive Amination | (R)- or (S)-N-methyl-N-octan-3-amine nih.gov | >99% |

Integration into Complex Molecular Architectures and Materials

The reversible nature of imine formation makes it a powerful tool in dynamic covalent chemistry (DCC). researchgate.net This field leverages reversible reactions to assemble complex, thermodynamically stable supramolecular structures such as macrocycles, cages, and covalent organic frameworks (COFs). researchgate.nettaylorandfrancis.com

This compound can be employed as a monofunctional "capping" agent in these systems. In the synthesis of a larger polymer or macrocycle from multifunctional amine and carbonyl precursors, the addition of this compound can control the degree of polymerization or terminate the growth of the structure. The long octyl chain can also be used to impart specific physical properties to the final material, such as enhanced solubility in nonpolar solvents or the ability to self-assemble into ordered structures due to hydrophobic interactions.

Furthermore, the imine functionality itself can be incorporated into the backbone of a polymer, creating materials that are responsive to stimuli like pH. In the presence of water or acid, the imine bonds can hydrolyze, leading to the disassembly or degradation of the material. researchgate.net This property is highly desirable for applications in drug delivery systems and recyclable materials.

| Architecture/Material Type | Function of this compound | Resulting Property |

|---|---|---|

| Dynamic Covalent Polymers | Chain-capping or terminating agent | Control over molecular weight and dispersity |

| Self-Assembling Systems | Hydrophobic tail component | Formation of micelles or vesicles in aqueous media |

| Covalent Organic Frameworks (COFs) | Pore wall functionalization (as a post-synthetic modification product) | Modified surface properties and selective guest binding |

| pH-Responsive Materials | Component of a hydrolyzable imine-linked backbone | Stimuli-responsive degradation or cargo release researchgate.net |

Environmental Degradation and Abiotic Transformation Studies of Imine Compounds

Chemical Hydrolysis Mechanisms of Imine Bonds in Aqueous Environments

The hydrolysis of the imine bond is a critical degradation pathway in aqueous environments. masterorganicchemistry.com This reaction is essentially the reverse of imine formation, cleaving the C=N bond to yield the parent carbonyl compound (an aldehyde or ketone) and a primary amine. masterorganicchemistry.combyjus.com

The process is significantly influenced by pH. While it can occur under neutral or basic conditions, the rate of hydrolysis is typically accelerated by the presence of acid. masterorganicchemistry.comnews-medical.net The general mechanism under acidic conditions involves several key steps:

Protonation: The nitrogen atom of the imine is protonated by an acid (like H₃O⁺), forming a positively charged iminium ion. chemistrysteps.com This protonation increases the electrophilicity of the carbon atom in the C=N bond, making it more susceptible to nucleophilic attack. chemistrysteps.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom. chemistrysteps.com This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom. This step forms a carbinolamine intermediate. libretexts.org

Elimination: The lone pair of electrons on the oxygen atom facilitates the elimination of the amine group (now a better leaving group due to protonation) as a neutral primary amine. chemistrysteps.com

Deprotonation: The resulting protonated carbonyl group (an oxonium ion) is deprotonated by water to yield the final, stable aldehyde or ketone. chemistrysteps.com

For N-methyloctan-3-imine, hydrolysis in an aqueous environment would yield octan-3-one and methylamine (B109427). The rate of this reaction is generally highest around a pH of 5, as lower pH levels would lead to excessive protonation of the amine reactant, rendering it non-nucleophilic for the reverse reaction, while higher pH levels lack sufficient acid to catalyze the hydrolysis effectively. libretexts.org

Table 1: Key Factors in the Hydrolysis of this compound

| Factor | Description | Outcome for this compound | References |

|---|---|---|---|

| Mechanism | Reversible reaction involving nucleophilic attack by water on the protonated imine. | Cleavage of the C=N bond. | masterorganicchemistry.comchemistrysteps.com |

| Reactants | This compound and Water (H₂O). | - | masterorganicchemistry.com |

| Products | Corresponding ketone and primary amine. | Octan-3-one and Methylamine. | byjus.com |

| Catalyst | Typically acid-catalyzed (H⁺). The rate is pH-dependent. | Reaction is fastest in mildly acidic conditions. | masterorganicchemistry.comlibretexts.org |

| Key Intermediate | Protonated iminium ion, followed by a carbinolamine. | - | chemistrysteps.comlibretexts.org |

Photochemical Degradation Pathways of Imine Structures

Photochemical degradation, initiated by the absorption of sunlight, represents another significant abiotic transformation pathway for organic compounds in the environment. For imines, photochemical processes can lead to various transformations, influencing their persistence and fate.

One primary photochemical reaction is E/Z photoisomerization around the C=N double bond. acs.org The absorption of light can promote the imine from its more stable ground state (typically the E-isomer) to an excited state, which can then relax to the less stable Z-isomer. acs.org This isomerization can alter the compound's physical properties and reactivity. For instance, the Z-isomer may be more kinetically labile and susceptible to other reactions, such as hydrolysis or exchange reactions. acs.org

In addition to isomerization, imine-containing compounds can undergo sunlight-mediated oxidation . Studies on carotenoid-based polymers containing imine linkages have shown that they can degrade via oxidation when exposed to sunlight. rsc.org This suggests that the imine bond or adjacent parts of the molecule can be susceptible to attack by photochemically generated reactive oxygen species.

Furthermore, light can be used to directly control and accelerate imine exchange (transimination) reactions, where an existing imine reacts with a new amine to form a different imine. acs.orgresearchgate.net While this is more of a transformation than a degradation process, it demonstrates the light-responsive nature of the imine bond and its potential to participate in complex photochemical reactions in the environment. researchgate.net

Table 2: Potential Photochemical Degradation Pathways for Imines

| Pathway | Description | Potential Outcome for this compound | References |

|---|---|---|---|

| E/Z Photoisomerization | Light-induced conversion between geometric isomers around the C=N bond. | Formation of (Z)-N-methyloctan-3-imine from the more stable E-isomer, potentially altering its reactivity. | acs.org |

| Photo-oxidation | Degradation initiated by light, often involving reactive oxygen species. | Cleavage of the molecule into smaller, oxidized fragments. | rsc.org |

| Photosensitized Reactions | Degradation facilitated by other environmental molecules (sensitizers) that absorb light and transfer energy to the imine. | Accelerated degradation into various byproducts. | - |

Biotransformation Studies of Imine-Containing Molecules (Focus on Chemical Transformations)

In addition to abiotic processes, microorganisms can play a crucial role in the transformation of imine compounds. These biotransformations are mediated by enzymes and can lead to a variety of products.

A significant biotransformation pathway is the enzymatic reduction of the imine bond. A class of enzymes known as imine reductases (IREDs) catalyze the reduction of the C=N double bond to a C-N single bond, converting an imine into a secondary amine. researchgate.net These enzymes are nicotinamide-dependent (using NADH or NADPH as a cofactor) and are capable of performing this reduction with high stereoselectivity. researchgate.net In the case of this compound, enzymatic reduction would yield N-methyloctan-3-amine.

Enzymatic hydrolysis is another important biotransformation. Similar to chemical hydrolysis, enzymes can catalyze the cleavage of the imine bond to produce the corresponding ketone and amine. nih.gov The RidA protein family, for example, has been identified as having a role in catalyzing the hydrolysis of reactive enamine/imine intermediates in metabolic pathways. nih.gov

Imine chemistry is also fundamental to many biological processes, where imines are formed as reactive intermediates in enzymatic reactions, such as those involving pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes in amino acid metabolism. nih.govnih.gov While these are often transient, they highlight the capability of biological systems to both form and transform imine bonds.

Table 3: Biotransformation Reactions of Imine Functional Groups

| Transformation | Enzyme Class (Example) | Chemical Change | Product from this compound | References |

|---|---|---|---|---|

| Reduction | Imine Reductases (IREDs) | Reduction of C=N to CH-NH. | N-methyloctan-3-amine | researchgate.net |

| Hydrolysis | Hydrolases (e.g., RidA family) | Cleavage of C=N bond by addition of water. | Octan-3-one and Methylamine | nih.gov |

| Metabolic Intermediate | PLP-dependent enzymes | Formation and subsequent reaction of an imine as part of a larger metabolic pathway. | Transient formation followed by further enzymatic conversion. | nih.gov |

Modeling Environmental Fate of Imine Functional Groups

Predicting the environmental distribution and persistence of a chemical like this compound requires the use of environmental fate models. rsc.org These models are mathematical tools that simulate a chemical's behavior by integrating information on its properties, emission sources, and the characteristics of the environmental compartments (air, water, soil, sediment). rsc.orgmdpi.com

Multimedia mass balance models, such as SimpleBox, are often used for this purpose. nih.gov These models divide the environment into interconnected compartments and use mass balance equations to describe the transport, transformation, and partitioning of a chemical within and between them. mdpi.com

To model the fate of an imine, several key parameters are required:

Partition Coefficients: These values, such as the octanol-water partition coefficient (Kow), describe how the chemical distributes itself between different environmental media (e.g., water and organic matter in soil).

Degradation Rates: Quantitative data on the rates of key degradation processes, including hydrolysis (as a function of pH) and photochemical degradation (quantum yield), are essential inputs. rsc.org Biotransformation rates in different media (water, soil) are also critical.

Physical-Chemical Properties: Properties like vapor pressure and water solubility determine the compound's tendency to enter the atmosphere or dissolve in water.

Emission Scenarios: Information on how and where the chemical is released into the environment is needed to predict its initial distribution. nih.gov

While models for general organic chemicals are well-established, specific process descriptions may need to be adapted for imines. univie.ac.at For example, the strong pH dependence of hydrolysis and the potential for rapid photochemical reactions are crucial processes that must be accurately represented in the model to reliably predict the environmental fate of this compound. rsc.org

Table 4: Key Parameters for Modeling the Environmental Fate of Imines

| Parameter Category | Specific Parameter | Relevance to Imine Fate Modeling | References |

|---|---|---|---|

| Partitioning | Octanol-Water Partition Coefficient (Kow) | Predicts partitioning between water and organic carbon in soil/sediment. | rsc.org |

| Henry's Law Constant | Describes partitioning between air and water. | rsc.org | |

| Degradation | Hydrolysis Rate Constant (k_hyd) | Quantifies the rate of chemical breakdown in water; must be pH-dependent for imines. | rsc.org |

| Photolysis Rate Constant (k_p) | Quantifies the rate of breakdown due to sunlight. | mdpi.com | |

| Biodegradation Rate Constant (k_bio) | Quantifies the rate of breakdown by microorganisms in soil and water. | rsc.org | |

| Properties | Water Solubility | Determines the maximum concentration in the aqueous phase. | - |

| Vapor Pressure | Indicates the tendency of the compound to volatilize into the atmosphere. | - |

Q & A

Q. How can researchers optimize the synthesis of N-methyloctan-3-imine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst) and rigorous characterization. For example:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation and byproducts.

- Purification : Employ fractional distillation or column chromatography to isolate the compound. Validate purity via melting point analysis or NMR .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report experimental details, including reagent ratios, reaction times, and spectroscopic data in the main text or supplementary materials .

| Variable Tested | Impact on Yield | Recommended Range |

|---|---|---|

| Temperature | Higher yields at 60–80°C | 60–80°C |

| Solvent | Polar aprotic solvents (e.g., DMF) improve solubility | DMF or THF |

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structure. For example, the imine proton () typically resonates at δ 8.0–8.5 ppm .

- Infrared (IR) Spectroscopy : Identify the C=N stretch near 1640–1690 cm. Compare with literature data from NIST Chemistry WebBook .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns. Report data in accordance with Medicinal Chemistry Research guidelines, including instrument parameters .

Advanced Research Questions

Q. How can computational models like the Polarizable Continuum Model (PCM) enhance the study of this compound's solvent interactions?

- Methodological Answer :

- Solvent Effects : Apply PCM to simulate dielectric environments and predict solvation free energies. For anisotropic solvents (e.g., ionic liquids), use integral equation methods to model interactions .

- Validation : Compare computed dipole moments or values with experimental data. Discrepancies may indicate limitations in solvent parameterization .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions for this compound?

- Methodological Answer :

- Data Triangulation : Cross-reference NMR, IR, and MS results with computational outputs (e.g., DFT calculations). For example, if experimental -NMR shifts deviate from predictions, reassess solvent effects or conformational dynamics .

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., instrument calibration) and theoretical approximations (e.g., basis set selection in DFT) .

Q. How should researchers design experiments to investigate this compound's reactivity under varying pH conditions?

- Methodological Answer :

- Controlled Variables : Use buffer solutions (e.g., phosphate, acetate) to maintain specific pH ranges. Monitor hydrolysis or tautomerization via UV-Vis spectroscopy.

- Control Groups : Include inert analogs (e.g., saturated hydrocarbons) to distinguish pH-specific reactivity. Report statistical significance of results using standard deviations or ANOVA .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.